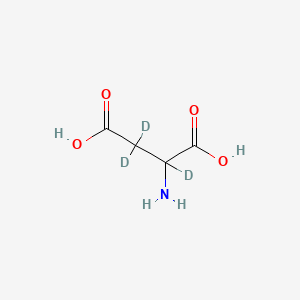
3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine, also known as ETTP, is an organic compound that belongs to the class of pyrazolines. It is a heterocyclic compound with a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. ETTP is a colorless solid with a molecular weight of 226.33 g/mol and a melting point of 104°C. ETTP has a wide range of applications in the field of medicinal chemistry, and has been studied for its potential therapeutic properties.
Scientific Research Applications
Heterocyclic Compound Synthesis
The reactivity of derivatives similar to "3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine" makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have shown unique reactivity, facilitating the synthesis of various classes of heterocyclic compounds and dyes. These derivatives offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols (Gomaa & Ali, 2020).
Anticancer Applications
Research on pyrazoline derivatives, which are structurally related to "this compound," has indicated significant biological activities, including anticancer effects. These compounds, characterized by a heterocyclic five-ring system, have been explored for their potential in developing new anticancer agents. Various synthetic strategies have been employed to enhance their biological efficacy, demonstrating the versatility and potential of pyrazoline-based compounds in pharmaceutical applications (Ray et al., 2022).
Monoamine Oxidase Inhibition
Pyrazoline derivatives have also been recognized for their potential in inhibiting Monoamine Oxidase (MAO), an enzyme associated with neurological disorders. The substitution at specific positions of the pyrazoline nucleus has shown significant activity toward MAO inhibition, highlighting the therapeutic potential of these compounds in treating conditions like depression and Parkinson's disease (Mathew et al., 2013).
Antifungal Applications
Another area of application for compounds related to "this compound" includes antifungal activity. Research focusing on small molecules against Fusarium oxysporum, a significant agricultural pathogen, has identified compounds with structures similar to pyrazolines and thiophenes as efficient antifungal agents. This indicates the potential utility of such compounds in developing new antifungal strategies (Kaddouri et al., 2022).
properties
IUPAC Name |
5-ethyl-3-thiophen-3-yl-1H-pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-7-8(10)9(12-11-7)6-3-4-13-5-6/h3-5H,2,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQRWXMKLNFBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C2=CSC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














